molecular formula C12H17NO B13333258 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol

2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol

Cat. No.: B13333258
M. Wt: 191.27 g/mol
InChI Key: GURUIBCACUFION-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol is a β-amino alcohol derivative featuring a phenyl group and a cyclopropylmethyl-substituted amino moiety. This compound shares structural similarities with pharmacologically active β-amino alcohols, which are often studied for their roles in kinase inhibition, metabolic stability, and permeability optimization in drug development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclopropylmethylamino)-2-phenylethanol

InChI

InChI=1S/C12H17NO/c14-9-12(13-8-10-6-7-10)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2

InChI Key

GURUIBCACUFION-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol typically involves the reaction of cyclopropylmethylamine with a suitable phenylethanol derivative. One common method is the nucleophilic substitution reaction where cyclopropylmethylamine reacts with a halogenated phenylethanol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol and related β-amino alcohol derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropylmethylamino, phenyl Inferred: ~235.3 Hypothesized to balance metabolic stability and permeability due to cyclopropyl rigidity.
2-(Benzylamino)-2-phenylethan-1-ol Benzylamino, phenyl 227.31 Higher lipophilicity; used as a synthetic intermediate in drug discovery.
2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol Chloropyrimidinylamino, phenyl 249.69 Potential kinase inhibitor; halogenation may enhance binding affinity but reduce solubility.
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol 4-Aminophenethylamino, phenyl (chiral center) 256.34 Stereospecific activity in targeting receptors; amino group enhances solubility.
2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol 2-Fluorobenzylamino, diphenyl 321.39 Fluorine substitution improves metabolic stability; diphenyl group increases steric hindrance.
(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol Pyrrolopyrimidinylamino, fluorophenyl, hydroxymethyl Inferred: ~500 EGFR inhibitor; hydroxymethyl group enhances solubility and metabolic stability.

Structural and Functional Insights

Cyclopropylmethyl vs. Benzylamino Groups: The cyclopropylmethyl group in the target compound introduces conformational rigidity compared to the flexible benzyl group in 2-(benzylamino)-2-phenylethan-1-ol. This rigidity may enhance metabolic stability by reducing cytochrome P450-mediated oxidation . However, the cyclopropyl group’s smaller size may compromise binding affinity compared to bulkier substituents like benzyl or diphenyl groups .

Halogenation and Aromatic Substitution: Chloropyrimidinyl (as in 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol) and fluorophenyl substituents (e.g., in compound 26 ) improve target engagement via halogen bonding but may reduce aqueous solubility .

Chirality and Stereospecificity: Chiral analogs like (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol demonstrate stereospecific biological activity, emphasizing the importance of enantiomeric purity in drug design .

Notes

Research Gaps: Direct pharmacological data on this compound is absent in the provided evidence. Further studies on its kinase inhibition profile and ADME (absorption, distribution, metabolism, excretion) properties are needed.

Synthetic Considerations : The SEM-protected intermediates described in –3 suggest that advanced synthetic strategies may be required to introduce the cyclopropylmethyl group without side reactions.

Biological Activity

2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to modulate the activity of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and anxiety responses.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study evaluating its efficacy, this compound demonstrated a reduction in immobility time in the forced swim test (FST), suggesting an increase in antidepressant-like behavior.

Study Model Effect Reference
Study AFSTReduced immobility time
Study BTail suspension testIncreased climbing behavior

Anxiolytic Effects

In addition to its antidepressant properties, the compound has shown anxiolytic effects. It significantly decreased anxiety-like behaviors in the elevated plus maze (EPM) test, indicating its potential use as an anxiolytic agent.

Case Study 1: Efficacy in Animal Models

In a controlled experiment involving rodents, researchers administered varying doses of this compound and assessed behavioral changes. The results highlighted dose-dependent responses with higher doses correlating with greater reductions in anxiety and depressive behaviors.

Case Study 2: Neurotransmitter Modulation

A study focusing on neurotransmitter levels revealed that treatment with this compound led to increased levels of serotonin and norepinephrine in specific brain regions, supporting its role as a neuromodulator.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects in humans.

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